3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one 3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 108222-33-9
VCID: VC0393074
InChI: InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22)
SMILES: C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Molecular Formula: C18H10Br2N2O2S
Molecular Weight: 478.2g/mol

3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one

CAS No.: 108222-33-9

Main Products

VCID: VC0393074

Molecular Formula: C18H10Br2N2O2S

Molecular Weight: 478.2g/mol

3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one - 108222-33-9

CAS No. 108222-33-9
Product Name 3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one
Molecular Formula C18H10Br2N2O2S
Molecular Weight 478.2g/mol
IUPAC Name 3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one
Standard InChI InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22)
Standard InChIKey UNJPIBNPCRHDDC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
PubChem Compound 1600679
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator